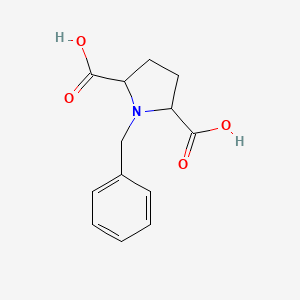1-benzylpyrrolidine-2,5-dicarboxylic Acid
CAS No.: 433933-93-8
Cat. No.: VC2022508
Molecular Formula: C13H15NO4
Molecular Weight: 249.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 433933-93-8 |
|---|---|
| Molecular Formula | C13H15NO4 |
| Molecular Weight | 249.26 g/mol |
| IUPAC Name | 1-benzylpyrrolidine-2,5-dicarboxylic acid |
| Standard InChI | InChI=1S/C13H15NO4/c15-12(16)10-6-7-11(13(17)18)14(10)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,15,16)(H,17,18) |
| Standard InChI Key | QREMUNONTQIPQO-UHFFFAOYSA-N |
| SMILES | C1CC(N(C1C(=O)O)CC2=CC=CC=C2)C(=O)O |
| Canonical SMILES | C1CC(N(C1C(=O)O)CC2=CC=CC=C2)C(=O)O |
Introduction
1-Benzylpyrrolidine-2,5-dicarboxylic acid is a synthetic organic compound with the molecular formula C13H15NO4 and a molecular weight of approximately 249.26 g/mol . It is known by several synonyms, including 2,5-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, and its CAS number is not explicitly listed for the general form, but the cis isomer has a CAS number of 52321-07-0 .
Synthesis Methods
The synthesis of 1-benzylpyrrolidine-2,5-dicarboxylic acid can be achieved through various methods. A common approach involves multiple steps that typically include the formation of the pyrrolidine ring and subsequent introduction of the benzyl and carboxylic acid groups.
Stereochemistry
The cis isomer of 1-benzylpyrrolidine-2,5-dicarboxylic acid is of particular interest due to its stereochemical properties. The cis configuration means that the benzyl group and the carboxylic acid groups are on the same side of the pyrrolidine ring, which can affect its interactions with biological molecules .
Biological and Chemical Applications
1-Benzylpyrrolidine-2,5-dicarboxylic acid has been studied for its potential to interact with metabotropic glutamate receptors (mGluRs), similar to its analogue, trans-ACPD. The cis isomer, in particular, has been investigated for insights into the structural features required for ligands interacting with mGluRs.
Chemical Reactions
The compound can participate in various chemical reactions, making it a versatile building block in organic synthesis. These reactions include but are not limited to esterification, amidation, and decarboxylation, depending on the conditions and reagents used.
Safety and Handling
Handling 1-benzylpyrrolidine-2,5-dicarboxylic acid requires caution due to potential skin and eye irritation. It is classified with hazard statements such as H315, H319, and H335, indicating the need for protective measures during handling .
Safety Data
| Hazard Statement | Precautionary Statement |
|---|---|
| H315: Causes skin irritation | P261: Avoid breathing dust. |
| H319: Causes serious eye irritation | P280: Wear protective gloves/eye protection. |
| H335: May cause respiratory irritation | P304+P340: If inhaled: Remove person to fresh air and keep comfortable for breathing. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume